molecular formula C8H14ClNO3 B13340740 (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate

(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate

Cat. No.: B13340740
M. Wt: 207.65 g/mol
InChI Key: OQIRSNSDSQVVFC-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate: is a chemical compound with the molecular formula C8H14ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of chloromethyl and dimethyl groups attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate typically involves the reaction of 2,6-dimethylmorpholine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is used as an intermediate for the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate depends on its specific application and the target molecule

Comparison with Similar Compounds

Uniqueness: (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is unique due to the presence of both chloromethyl and carboxylate groups, which confer distinct reactivity and potential for diverse applications. Its specific stereochemistry also contributes to its unique properties and potential biological activities .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

chloromethyl (2S,6R)-2,6-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C8H14ClNO3/c1-6-3-10(4-7(2)13-6)8(11)12-5-9/h6-7H,3-5H2,1-2H3/t6-,7+

InChI Key

OQIRSNSDSQVVFC-KNVOCYPGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)OCCl

Canonical SMILES

CC1CN(CC(O1)C)C(=O)OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.